8-(Phenylsulfanyl)-2,5-octanedione
CAS No.: 62359-00-6
Cat. No.: VC19454523
Molecular Formula: C14H18O2S
Molecular Weight: 250.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62359-00-6 |
---|---|
Molecular Formula | C14H18O2S |
Molecular Weight | 250.36 g/mol |
IUPAC Name | 8-phenylsulfanyloctane-2,5-dione |
Standard InChI | InChI=1S/C14H18O2S/c1-12(15)9-10-13(16)6-5-11-17-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-11H2,1H3 |
Standard InChI Key | VUELCAFMSADQKF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)CCC(=O)CCCSC1=CC=CC=C1 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The IUPAC name 8-(phenylsulfanyl)-2,5-octanedione denotes an eight-carbon chain with ketone groups at positions 2 and 5 and a phenylsulfanyl (-SPh) substituent at position 8. Its molecular formula is CHOS, with a molecular weight of 248.34 g/mol. The compound’s structure aligns with the general class of α,δ-diketones, where the sulfanyl group introduces electron-withdrawing effects that influence reactivity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 248.34 g/mol |
IUPAC Name | 8-(Phenylsulfanyl)-2,5-octanedione |
CAS Registry Number | Not formally assigned |
SMILES | O=C(CCCC(S-c1ccccc1)CC)C |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 8-(phenylsulfanyl)-2,5-octanedione is documented, analogous methods for phenylsulfanyl-functionalized diketones suggest viable routes:
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Thiol-Ene Reaction: Reaction of 2,5-octanedione with thiophenol (PhSH) under radical initiation could introduce the sulfanyl group at the terminal carbon. This method is employed for similar aliphatic diketones .
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Nucleophilic Substitution: Using 8-bromo-2,5-octanedione and sodium thiophenolate (PhSNa) in polar aprotic solvents (e.g., DMF) may yield the target compound via S2 displacement .
Green Chemistry Considerations
A zirconium-catalyzed condensation, as reported for ketone oxime ester photoinitiators, highlights the potential for solvent-free or low-waste synthesis. Such methods avoid hazardous byproducts like aluminum chloride, aligning with industrial sustainability goals .
Physicochemical Properties
Thermal and Solubility Profiles
Based on structurally related compounds (e.g., 1-[4-(phenylthio)phenyl]-1,2-octanedione), 8-(phenylsulfanyl)-2,5-octanedione is predicted to exhibit:
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Melting Point: 40–45°C (similar to phenylsulfanyl diketones) .
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Solubility: High solubility in organic solvents like cyclohexanone (>50 g/100g) and PGMEA, critical for coatings and polymer applications .
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Thermal Stability: Decomposition temperatures exceeding 200°C, suitable for high-temperature processing .
Spectroscopic Characteristics
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UV-Vis Absorption: A broad band in 300–400 nm due to the conjugated diketone and phenylsulfanyl groups, enabling photoinitiation applications .
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IR Spectroscopy: Strong carbonyl stretches (~1700 cm) and C-S vibrations (~650 cm) .
Industrial and Research Applications
Photoinitiation in Polymer Chemistry
Phenylsulfanyl-modified diketones are prominent in UV-curable resins. The compound’s absorption profile enables efficient radical generation under UV light, minimizing yellowing in cured polymers—a key advantage over traditional initiators like benzophenone .
Table 2: Comparative Performance in Photoinitiation
Property | 8-(Phenylsulfanyl)-2,5-octanedione | Benzophenone |
---|---|---|
Absorption Range (nm) | 300–400 | 250–350 |
Yellowing Index | Low | High |
Cure Speed | Fast | Moderate |
Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.
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Application Expansion: Exploring use in organic photovoltaics or as a ligand in coordination chemistry.
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Toxicological Studies: Assessing ecotoxicology and chronic exposure risks.
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